N-[1-(acetylamino)-2,2-dimethyl-3-phenylpropyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(acetylamino)-2,2-dimethyl-3-phenylpropyl]acetamide, commonly known as N-phenylacetyl-L-prolylglycine ethyl ester (or Noopept), is a synthetic nootropic compound that was first developed in Russia in the 1990s. It is a peptide derivative of the naturally occurring neuropeptide cycloprolylglycine, which is found in the brain and has been shown to have neuroprotective effects.
Mechanism of Action
Noopept is believed to work by modulating the activity of various neurotransmitter systems in the brain, including glutamate, acetylcholine, and dopamine. It has been shown to increase the release of these neurotransmitters, as well as to enhance their receptor binding and signaling.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, Noopept has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. It has also been shown to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using Noopept in lab experiments is its high potency and specificity for its target receptors. This allows for more precise and controlled experiments. However, one limitation is that its effects may vary depending on the species and strain of animal used, as well as the dose and route of administration.
Future Directions
There are a number of potential future directions for research on Noopept. One area of interest is its potential therapeutic uses in the treatment of neurodegenerative diseases and other neurological disorders. Another area of interest is its potential use in enhancing cognitive function in healthy individuals, such as students or athletes. Further studies are needed to fully understand the mechanisms of action and potential benefits and risks of Noopept.
Synthesis Methods
The synthesis of Noopept involves the reaction of phenylacetic acid with N-tert-butoxycarbonyl-L-prolylglycine ethyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then deprotected with trifluoroacetic acid (TFA) to yield Noopept.
Scientific Research Applications
Noopept has been extensively studied for its potential cognitive-enhancing effects. It has been shown to improve memory, learning, and attention in animal models and in human clinical trials. It has also been investigated for its potential therapeutic uses in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(1-acetamido-2,2-dimethyl-3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11(18)16-14(17-12(2)19)15(3,4)10-13-8-6-5-7-9-13/h5-9,14H,10H2,1-4H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMXNTOLJIKCFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(C)(C)CC1=CC=CC=C1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetamido-2,2-dimethyl-3-phenylpropyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.